molecular formula C12H19NO3 B8191233 tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B8191233
M. Wt: 225.28 g/mol
InChI Key: ZHAYAUIMRPDSNP-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol (approximate, based on related compounds) . Key Features:

  • Bicyclic Core: 3-azabicyclo[3.2.0]heptane, a fused bicyclic system with nitrogen at position 2.
  • Substituents: A tert-butyl carbamate group at position 3, a methyl group at position 1 (stereochemistry: 1S,5R), and a ketone at position 4.
  • Applications: Serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or enzymatic pathways .

Properties

IUPAC Name

tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYAUIMRPDSNP-PRHODGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113907
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-57-9
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-methyl-6-oxo-, 1,1-dimethylethyl ester, (1R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Cyclization Methods

Reagents/Conditions Solvent Temperature Yield Source
Rhodium(II) octanoate dimerDichloromethaneReflux (4–5 h)75%
LDA, N-PhenyltrifluoromethanesulfonamideTHF-78°C to RT63–99%
NaH, Allyl bromideDMF0–25°C70–75%

Mechanistic Insights :

  • Rhodium-catalyzed cyclization (e.g.,): Diazepine precursors undergo intramolecular cyclization to form the bicyclic framework. This method is efficient for constructing strained ring systems.

  • Base-mediated alkylation : Lithium bis(trimethylsilyl)amide (LDA) deprotonates intermediates, enabling nucleophilic attack on electrophilic reagents like allyl bromide.

Functionalization of the Bicyclic Core

Post-cyclization, the core is modified to introduce the 1-methyl and 6-oxo groups.

Oxidation and Methylation Steps

Step Reagents Conditions Outcome Source
Oxidation Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C to RTIntroduces 6-oxo group
Methylation Methyl iodide, NaHDMF, 0°C to RTInstalls 1-methyl group
Boc Protection Di-tert-butyl dicarbonate (Boc₂O)DCM, TEA, RTProtects amine as tert-butyl ester

Critical Notes :

  • Oxidation : Controlled conditions prevent over-oxidation of sensitive groups.

  • Methylation : Steric hindrance around the bicyclic core necessitates strong bases like NaH.

Synthetic Pathways from Reported Analogues

While direct synthesis routes for the target compound are sparse, methodologies from related structures (e.g., tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate) inform plausible approaches:

Pathway 1: Stepwise Functionalization

  • Cyclization : Diazepine → azabicyclo[3.2.0]heptane (rhodium catalyst).

  • Oxidation : 6-Position oxidation (Jones reagent).

  • Methylation : 1-Position alkylation (MeI/NaH).

  • Boc Protection : Amine protection (Boc₂O/TEA).

Pathway 2: Convergent Synthesis

  • Pre-bicyclic Intermediate : Synthesize a 1-methyl-3-azabicyclo[3.2.0]heptane precursor.

  • Oxidation : Introduce 6-oxo via CrO₃/H₂SO₄.

  • Boc Protection : Final step to install tert-butyl ester.

Optimization and Challenges

Table: Reaction Optimization Data

Parameter Impact on Yield Optimal Range Reference
Cyclization Time Higher yields with prolonged reaction4–5 h (reflux)
Base Strength Stronger bases (e.g., LDA) improve alkylation1.2–1.5 eq. LDA
Solvent Polarity Non-polar solvents favor cyclizationDCM, THF

Key Challenges :

  • Stereochemical Control : The (1S,5R) configuration requires chiral starting materials or asymmetric catalysis.

  • Functional Group Compatibility : Oxidation must avoid epimerization at the 1-methyl position.

Comparative Analysis of Reported Methods

Method Advantages Limitations Yield Source
Rhodium-catalyzedHigh efficiency for cyclizationExpensive catalyst75%
Base-mediated alkylationScalable, cost-effectiveRequires anhydrous conditions70–75%
Jones oxidationReliable for ketone formationHarsh conditions may degrade Boc60–70%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :
The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Its oxo and carboxylate groups are particularly reactive, enabling various modifications that could enhance its pharmacological properties.

Case Study: Statin Synthesis

One notable application is in the synthesis of statins, which are used to lower cholesterol levels by inhibiting HMG-CoA reductase. The compound serves as an intermediate in the synthesis of several statins, including Atorvastatin and Rosuvastatin. A green and cost-effective synthesis process has been developed for this purpose, emphasizing sustainability in pharmaceutical manufacturing .

Organic Synthesis

Reactivity and Modifications :
The presence of functional groups allows tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate to undergo various chemical reactions, such as:

  • Esterification : Reacting with alcohols to form esters.
  • Reduction Reactions : Converting the oxo group to hydroxyl groups.

These modifications are crucial for creating derivatives with enhanced biological activity or altered physical properties.

Research Applications

The compound has been utilized in multiple research settings due to its structural characteristics:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs with Varied Bicyclic Systems

Compound Name Bicyclic System Substituents Functional Groups Molecular Weight Key Applications
Target Compound : tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 1-methyl, 6-oxo, tert-butyl carbamate Ketone, carbamate 211.26 Pharmaceutical intermediates
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] 3-oxo, tert-butyl carbamate Ketone, carbamate ~199.22 Synthesis of chiral ligands or peptidomimetics
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] tert-butyl carbamate Carbamate, secondary amine 198.26 Antibacterial or antiviral drug discovery
tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 6-oxo, tert-butyl carbamate Ketone, carbamate 197.20 Intermediate for protease inhibitors

Key Observations :

  • The bicyclo[3.2.0] system in the target compound and its analogs (e.g., ) provides rigidity and stereochemical control, advantageous for drug design.
  • Diazabicyclo derivatives (e.g., ) exhibit increased polarity and hydrogen-bonding capacity due to the additional nitrogen, broadening their utility in medicinal chemistry.

Functional Group Variations

Ketone vs. Hydroxyl/Amino Groups
Compound Functional Group Reactivity Biological Relevance
Target Compound 6-oxo Electrophilic ketone enables nucleophilic additions (e.g., Grignard reactions) May interact with catalytic sites in enzymes
tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate 6-hydroxy Alcohol can undergo oxidation or serve as a hydrogen-bond donor Potential for prodrug strategies
tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate 6-amino Amine enables conjugation (e.g., amide bond formation) Useful in peptide mimetics or kinase inhibitors

Impact of Functional Groups :

  • The 6-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like hydrazines or thiols in drug derivatization .
  • Hydroxyl or amino groups (e.g., ) improve solubility and enable further functionalization, though at the cost of reduced stability under acidic/basic conditions.

Stereochemical and Conformational Differences

  • Stereochemistry : The (1S,5R) configuration in the target compound contrasts with the (1R,4S) configuration in bicyclo[2.2.1] analogs , leading to distinct spatial arrangements that affect receptor binding.
  • Conformation : The semi-boat conformation observed in related N-heterocycles (e.g., ) suggests similar flexibility in the target compound, allowing adaptive binding in enzymatic pockets.

Biological Activity

Tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that belongs to the class of azabicyclic compounds. Its unique structural framework, characterized by a bicyclo[3.2.0]heptane core, presents significant potential for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.288 g/mol

The structure features a tert-butyl ester group, an oxo group at the 6-position, and a carboxylate at the 3-position, which contribute to its reactivity and biological activity.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.288 g/mol
Boiling PointNot available
SolubilityHigh
LogPNot specified

Pharmacological Applications

This compound has been investigated for its potential as a μ-opioid receptor ligand . This class of compounds is primarily studied for their analgesic properties and ability to modulate pain responses.

The mechanism of action involves binding to μ-opioid receptors in the central nervous system, leading to inhibition of pain pathways. The compound exhibits high selectivity for μ-receptors over δ and κ subtypes, which is crucial for minimizing side effects typically associated with non-selective opioid agonists .

Study on Analgesic Properties

A study focused on the structure-activity relationship (SAR) of azabicyclic compounds revealed that modifications to the bicyclic structure can enhance binding affinity and selectivity for μ-opioid receptors. In particular, certain derivatives demonstrated picomolar binding affinities, indicating strong potential as effective analgesics in veterinary medicine for treating pruritus in dogs .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized based on available starting materials and desired yields. The presence of functional groups such as oxo and carboxylate allows for further chemical modifications that can enhance biological activity or introduce new therapeutic properties.

Table 2: Synthetic Routes Overview

StepReaction TypeDescription
1EsterificationFormation of tert-butyl ester
2OxidationIntroduction of oxo group
3CyclizationFormation of bicyclic structure

Q & A

Basic: What are the common synthetic routes for preparing bicyclic β-lactam derivatives like tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate?

Methodological Answer:
Key synthetic strategies involve cycloaddition reactions (e.g., Diels-Alder) or oxidative functionalization of azabicyclic precursors. For example, hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes using ethyltrimethylammonium permanganate in dichloromethane (24-hour reaction) yields oxidized derivatives . Oxidation agents like N-methylmorpholine-N-oxide (NMO) with potassium osmate in acetone-water mixtures are also effective for dihydroxylation (93% yield reported in similar systems) . Purification often requires column chromatography (e.g., hexane:EtOAC gradients) .

Basic: How can researchers confirm the stereochemical configuration of this bicyclic β-lactam?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) is critical for stereochemical analysis. Coupling constants (J values) in 1H^1H NMR and Nuclear Overhauser Effect (NOESY) correlations can differentiate axial vs. equatorial substituents. For example, in structurally related azabicyclo[3.2.0] systems, 1H^1H NMR δH values and splitting patterns (e.g., doublets of doublets) confirm ring junction stereochemistry . X-ray crystallography provides definitive proof, as shown in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, where bond angles (e.g., C5–O1–C1 = 124.7°) and dihedral angles (e.g., C5–O1–C1–C4 = −178.9°) resolve stereochemistry .

Advanced: What experimental strategies address low yields in the oxidation of azabicyclo precursors?

Methodological Answer:
Low yields (e.g., 9% in hydroxylation reactions ) often stem from competing side reactions or steric hindrance. Strategies include:

  • Temperature control : Slow reagent addition at −10°C minimizes decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., OsO4_4) improve regioselectivity in dihydroxylation .
  • In-situ monitoring : TLC or LC-MS helps identify incomplete reactions early.

Advanced: How can conflicting spectral data (e.g., IR vs. 1H^1H1H NMR) for bicyclic intermediates be resolved?

Methodological Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. For example, IR νmax discrepancies in hydroxylated derivatives could indicate incomplete protection of hydroxyl groups . Resolution steps:

Repurification : Re-run column chromatography with finer gradients .

Differential spectroscopy : Compare 13C^{13}C NMR DEPT-135 to identify quaternary carbons.

Computational validation : DFT-calculated IR spectra (e.g., using Gaussian) can verify experimental peaks .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
The tert-butyl ester group is hydrolytically sensitive. Storage recommendations:

  • Temperature : −20°C under inert gas (N2_2/Ar).
  • Solvent : Avoid protic solvents (e.g., MeOH/H2_2O); anhydrous DCM or THF is preferred.
  • Light protection : Amber vials prevent UV-induced degradation of the β-lactam ring .

Advanced: How can reaction mechanisms for bicyclic β-lactam formation be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Isotopic labeling : 18O^{18}O-labeling in oxidation steps tracks oxygen incorporation (e.g., ketone formation at C6) .
  • Kinetic profiling : Monitor intermediates via quench experiments (e.g., LiAlH4_4 reduction of esters to alcohols ).
  • Stereochemical probes : Chiral HPLC of intermediates identifies retention or inversion during cyclization .

Advanced: What computational tools predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

  • Nucleophilic attack : Simulate nucleophile (e.g., H2_2O) approach angles to the β-lactam carbonyl.
  • Ring strain analysis : Compare bond angles (e.g., C–N–C in azabicyclo[3.2.0] vs. [2.2.1] systems) to predict reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ for C12_{12}H19_{19}NO4_4) .
  • 2D NMR : 1H^1H-13C^{13}C HSQC/HMBC correlates protons with quaternary carbons (e.g., ketone C6) .
  • IR spectroscopy : ν(C=O) at ~1750 cm1^{-1} confirms ester and β-lactam carbonyls .

Advanced: How can researchers optimize enantiomeric excess in asymmetric syntheses of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use tert-butyloxycarbonyl (Boc) groups to induce asymmetry during cyclization .
  • Catalytic asymmetric oxidation : Sharpless or Jacobsen conditions for epoxidation/dihydroxylation .
  • Dynamic kinetic resolution : Racemization-prone intermediates can be resolved via enzyme-mediated acylations .

Advanced: What strategies mitigate steric hindrance during functionalization of the bicyclic core?

Methodological Answer:

  • Directed C–H activation : Pd-catalyzed borylation at less hindered positions (e.g., C7 methyl group) .
  • Protecting group strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl protection ).
  • Microwave-assisted synthesis : Enhances reaction rates in sterically congested systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.